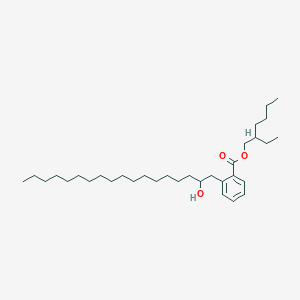![molecular formula C20H32N2O4 B14285908 N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide CAS No. 138110-46-0](/img/structure/B14285908.png)
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is an organic compound characterized by the presence of a morpholine ring and two butoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The morpholine ring and butoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)-2-morpholin-4-ylacetamide: Similar structure but with different substituents on the phenyl ring.
N-(4-Tert-butyl-2,6-dimethylphenyl)-2-morpholin-4-ylacetamide: Contains tert-butyl and dimethyl groups instead of butoxy groups.
N-(4-(4-Morpholinyl)phenyl)-2-(4-propylphenoxy)acetamide: Features a propylphenoxy group instead of butoxy groups.
Uniqueness
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of two butoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring provides distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
138110-46-0 |
|---|---|
Molecular Formula |
C20H32N2O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C20H32N2O4/c1-4-6-10-25-19-15-18(22-8-12-24-13-9-22)20(26-11-7-5-2)14-17(19)21-16(3)23/h14-15H,4-13H2,1-3H3,(H,21,23) |
InChI Key |
WRTNXCTWHZRWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)C)OCCCC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


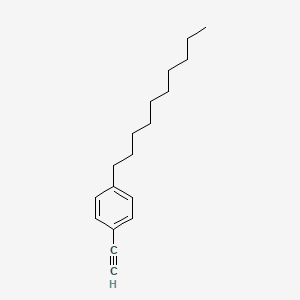
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
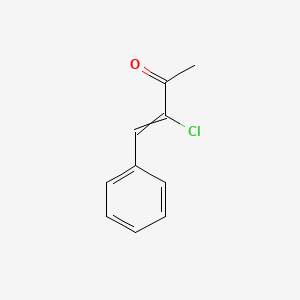
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
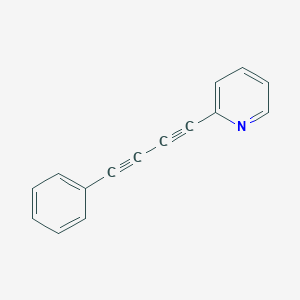
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
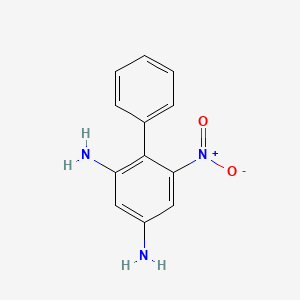
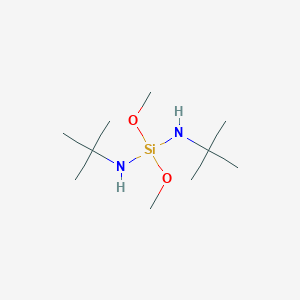
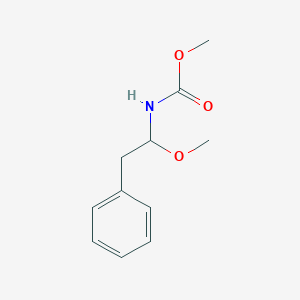
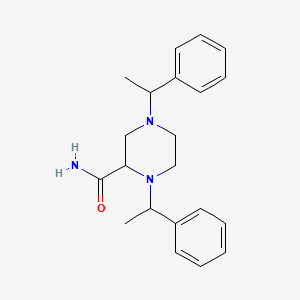
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)

